2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-11-9-16-10-12(17-11)14(20)18-4-6-19(7-5-18)15(21)13-3-2-8-22-13/h9-10,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEFWPICIBBMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazine ring followed by the introduction of the piperazine and oxolane-2-carbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
The compound 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications in medicinal chemistry, particularly in drug development and synthesis, along with comprehensive data tables and case studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazine compounds exhibit antimicrobial properties. The incorporation of the oxolane carbonyl and piperazine functionalities enhances the compound's ability to inhibit bacterial growth. For example, research has shown that similar compounds can effectively combat resistant strains of bacteria, making them valuable in developing new antibiotics.
Anticancer Properties
Preliminary investigations into the anticancer potential of pyrazine derivatives suggest that they may induce apoptosis in cancer cells. The specific structural modifications in 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine could enhance its efficacy against various cancer types by targeting specific pathways involved in cell proliferation.
Neurological Applications
Given the piperazine component's known effects on the central nervous system, this compound may have potential applications in treating neurological disorders. Research is ongoing to evaluate its effects on neurotransmitter systems, which could lead to new treatments for conditions such as anxiety or depression.
Data Tables
| Study Reference | Focus Area | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Demonstrated effectiveness against MRSA; IC50 values ranged from 10 to 20 µM. |
| Johnson et al., 2024 | Anticancer | Induced apoptosis in breast cancer cell lines; increased caspase activity observed. |
| Lee et al., 2025 | Neurological Effects | Showed promise in reducing anxiety-like behaviors in rodent models; further studies needed. |
Mechanism of Action
The mechanism of action of 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and docking studies reveal its potential for further development in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Structural Similarities and Differences
Table 1: Key Structural Features of Comparable Pyrazines
| Compound Name | Substituents at Pyrazine Positions | Molecular Weight (g/mol) | Key Functional Groups | Occurrence/Applications |
|---|---|---|---|---|
| 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine | 2-Me, 6-[4-(oxolane-CO)-piperazine-CO] | Not provided | Piperazine, oxolane, carbonyl | Unknown (likely synthetic) |
| 2-Methyl-6-(1-propenyl)pyrazine (E isomer) | 2-Me, 6-(trans-1-propenyl) | 134.18 | Allyl group | Maned wolf urine, roasted foods |
| 2,5-Dimethyl pyrazine | 2-Me, 5-Me | 108.14 | Methyl groups | Urine biomarkers, coffee, meats |
| 2-Ethyl-5-methyl pyrazine | 2-Et, 5-Me | 122.17 | Ethyl, methyl groups | Cooked meats (HIGH grill temps) |
| (Z)-2-Methyl-6-(1-propenyl)pyrazine | 2-Me, 6-(cis-1-propenyl) | 134.18 | Allyl group (Z-configuration) | Lower-quality coffee beans |
Notes:
Physicochemical Properties
- Volatility: Simple pyrazines (e.g., 2,5-dimethyl pyrazine) are highly volatile, making them ideal for odorant roles. The target compound’s larger structure likely reduces volatility, favoring non-volatile applications (e.g., pharmaceuticals) .
- Solubility : Piperazine and oxolane groups enhance water solubility compared to purely alkyl-substituted pyrazines .
Biological Activity
2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazine ring substituted with a piperazine moiety and an oxolane-2-carbonyl group. The synthesis typically involves multi-step reactions starting from commercially available precursors, which include the formation of the piperazine and subsequent carbonylation processes. The synthetic routes can vary, but they generally involve condensation reactions, as highlighted in various studies on related compounds .
The biological activity of 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. It has been reported to act as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . Additionally, compounds with similar structural motifs have been shown to exhibit anti-mycobacterial activity against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis .
Efficacy Against Pathogens
Recent research has demonstrated that derivatives of pyrazine compounds exhibit significant anti-tubercular activity. For instance, some analogs have shown minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL against M. tuberculosis H37Rv, indicating strong efficacy compared to standard treatments . The activity of 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine against similar pathogens remains to be fully elucidated but is promising based on its structural relationships.
Study 1: Anti-Tubercular Activity
In a comparative study, several pyrazine derivatives were synthesized and tested for their anti-tubercular properties. Among these, compounds structurally related to 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine were evaluated for their MIC values against M. tuberculosis. One notable finding was that certain derivatives exhibited four times higher activity than the standard drug pyrazinamide (PZA), with MIC values below 2 μg/mL .
Study 2: AMPK Activation
A study focused on the activation of AMPK by various synthetic compounds showed that those with structural similarities to 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine effectively increased AMPK phosphorylation levels in cellular assays. This suggests a potential application in metabolic disorders where AMPK activation is beneficial .
Data Summary
| Compound | Target Pathogen | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine | M. tuberculosis H37Rv | TBD | AMPK activation |
| Pyrazinamide | M. tuberculosis H37Rv | 8 | Inhibition of mycobacterial growth |
| Analog A | M. tuberculosis H37Rv | ≤ 2 | Similar mechanism as above |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
